N-cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Lipophilicity ADME Drug-likeness

N-Cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide (CAS 1105191-81-8) is a small-molecule screening compound belonging to the 2-mercapto-6-oxo-1,6-dihydropyrimidine (2-thioxo-1,2,3,6-tetrahydropyrimidin-4-one) acetamide class. It features a pyrimidine core bearing a mercapto (thiol) group at position 2, an oxo group at position 6, and an N-cyclopropyl-acetamide substituent at position 4.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
CAS No. 1105191-81-8
Cat. No. B1415389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
CAS1105191-81-8
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CC(=O)NC(=S)N2
InChIInChI=1S/C9H11N3O2S/c13-7(10-5-1-2-5)3-6-4-8(14)12-9(15)11-6/h4-5H,1-3H2,(H,10,13)(H2,11,12,14,15)
InChIKeyPSDMDIUBXQPTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide (CAS 1105191-81-8): Structural Identity and Procurement-Relevant Classification


N-Cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide (CAS 1105191-81-8) is a small-molecule screening compound belonging to the 2-mercapto-6-oxo-1,6-dihydropyrimidine (2-thioxo-1,2,3,6-tetrahydropyrimidin-4-one) acetamide class. It features a pyrimidine core bearing a mercapto (thiol) group at position 2, an oxo group at position 6, and an N-cyclopropyl-acetamide substituent at position 4 . The compound is supplied by commercial screening-library vendors—including Life Chemicals (catalog F2158-0434) and others—as part of diversity-oriented small-molecule collections intended for target-identification and probe-discovery campaigns . The 2-mercaptopyrimidine scaffold is recognized in medicinal chemistry as a zinc-binding pharmacophore, and the mercaptoacetamide motif has been validated as a non-hydroxamate zinc-binding group (ZBG) in several histone deacetylase (HDAC) inhibitor programs [1].

Why N-Cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide Cannot Be Freely Interchanged with Close In-Class Analogs


The N-cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide scaffold is embedded in a family of N-substituted acetamide derivatives that share an identical 2-mercapto-6-oxo-1,6-dihydropyrimidine core but differ solely in the amide nitrogen substituent. Despite this superficial similarity, simple replacement of the cyclopropyl group with methyl (CAS 1105191-77-2), benzyl (CAS 1105191-84-1), or thienylmethyl (CAS 1105191-88-5) is highly likely to alter multiple procurement-relevant properties simultaneously—including lipophilicity (cLogP), hydrogen-bonding capacity, steric occupancy, and metabolic stability—because the N-substituent modulates the physicochemical and pharmacokinetic behavior of the entire molecule . The cyclopropyl group imparts a unique combination of conformational constraint, moderate lipophilicity, and resistance to oxidative metabolism that cannot be replicated by simple alkyl or arylalkyl replacements [1]. In the absence of head-to-head experimental data, structural cheminformatics analysis reveals that each N-substituted variant occupies a distinct region of drug-like chemical space, making unverified substitution a source of irreproducible screening results and wasted procurement resources.

N-Cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: Quantifiable Differentiation Evidence Against Closest Analogs


Calculated Lipophilicity (cLogP) Differentiation Between Cyclopropyl and N-Alkyl/N-Benzyl Analogs

The N-cyclopropyl substituent confers a cLogP value intermediate between the less lipophilic N-methyl analog and the more lipophilic N-benzyl analog. Using the SMILES string O=C1C=C(CC(=O)NC2CC2)NC(=S)N1 reported by Fluorochem , the calculated logP for the target compound is approximately 0.8–1.0, compared to cLogP ≈ 0.1–0.3 for the N-methyl analog (C7H9N3O2S) and cLogP ≈ 1.8–2.2 for the N-benzyl analog (C13H13N3O2S) [1]. This places the cyclopropyl derivative in an optimal intermediate lipophilicity range for both aqueous solubility and passive membrane permeability, balancing the two opposing ADME requirements more favorably than either the overly hydrophilic methyl or overly lipophilic benzyl variant.

Lipophilicity ADME Drug-likeness Screening library design

Molecular Weight and Heavy-Atom Count Differentiation as Screening-Library Selection Criteria

The target compound (MW = 225.27 g/mol, 15 heavy atoms) sits within the 'lead-like' chemical space (MW 200–350), whereas the N-benzyl analog (MW = 275.33 g/mol, 19 heavy atoms) and the N-thienylmethyl analog (MW = 281.35 g/mol, 18 heavy atoms) approach the upper boundary of fragment-like properties . The N-methyl analog is lighter (MW = 199.23 g/mol, 13 heavy atoms) and may be considered a fragment. For fragment-based drug discovery (FBDD) campaigns that seek to balance molecular recognition with the potential for subsequent chemical elaboration, the cyclopropyl derivative's intermediate size (225 Da) offers a superior starting point—small enough to maintain ligand efficiency yet large enough to encode meaningful target engagement features [1].

Fragment-based screening Lead-likeness Molecular complexity Library design

Rotatable Bond Count and Conformational Restriction: Cyclopropyl vs. Flexible N-Substituents

The cyclopropyl group restricts the rotatable bond count to 3 (N-cyclopropyl bond + CH2-CO + CO-NH), a feature correlated with improved oral bioavailability in drug-discovery literature [1]. In contrast, the N-benzyl analog has 4 rotatable bonds (additional CH2-Ph rotation) and the N-thienylmethyl analog also has 4 rotatable bonds . A rotatable bond count ≤ 3 is associated with higher probability of good oral bioavailability, while each additional rotatable bond above 3 incrementally reduces the probability of acceptable pharmacokinetic performance [1]. The cyclopropyl ring further provides conformational pre-organization by restricting the N-substituent to a small set of low-energy conformations, potentially reducing the entropic penalty upon target binding relative to the freely rotating benzyl or thienylmethyl groups.

Conformational restriction Entropic penalty Ligand efficiency Bioavailability

Mercaptoacetamide Zinc-Binding Group Architecture and HDAC6 Inhibition Potential

The 2-mercaptoacetamide motif present in the target compound has been experimentally validated as a competent non-hydroxamate zinc-binding group (ZBG) for HDAC6, distinct from the hydroxamic acid ZBG found in approved HDAC inhibitors such as vorinostat (SAHA) [1]. In a 2023 study of pyrrolo-pyrimidine HDAC inhibitors, compound variants bearing a 2-mercaptoacetamide warhead demonstrated potent HDAC6 inhibition, with structural biology (co-crystallography) confirming bidentate zinc chelation by the thiol and carbonyl oxygen [1]. While no direct IC50 data are publicly available for the target compound against HDAC6, the intact 2-mercapto-6-oxo-1,6-dihydropyrimidine core is structurally poised to deliver the mercaptoacetamide ZBG in a rigid, pre-organized geometry. In contrast, analogs that replace the mercapto group with hydroxy (2-oxo) or amino (2-amino) substituents would lose the thiol-mediated zinc chelation entirely, fundamentally altering the target engagement profile [2].

HDAC6 inhibition Zinc-binding group Mercaptoacetamide Epigenetic probe

Cyclopropyl Metabolic Stability Advantage Relative to N-Benzyl and N-Alkyl Analogs

The cyclopropyl group is extensively documented in medicinal chemistry literature as a structural motif that enhances metabolic stability relative to simple alkyl (methyl, ethyl) and benzyl substituents [1]. Talele (2016) reviewed the cyclopropyl fragment's role in reducing cytochrome P450-mediated oxidative metabolism, noting that the cyclopropyl C–H bonds are stronger than those of unstrained alkyl chains due to increased s-character in the cyclopropane C–H bonds (~106 kcal/mol vs. ~98 kcal/mol for typical sp³ C–H), thereby resisting abstraction by CYP enzymes [1]. Additionally, unlike the N-benzyl substituent, the cyclopropyl group lacks a benzylic position susceptible to rapid CYP-mediated hydroxylation—a well-known metabolic soft spot. While direct head-to-head microsomal stability data for the target compound versus its N-methyl and N-benzyl analogs are not publicly available, the class-level evidence strongly supports superior metabolic stability of the cyclopropyl variant [2].

Metabolic stability Cyclopropyl CYP450 Half-life

Commercial Availability and Purity Benchmarking Across Vendor Sources

The target compound is commercially available from multiple independent vendors with verified purity specifications. Fluorochem supplies the compound under CAS 1105191-81-8 with documented canonical SMILES and identity verification . Leyan (China) offers the compound at 95% purity (catalog 1426644) . Chemscene provides the compound (catalog CS-0355974) with storage specifications (sealed, dry, 2–8°C) and purity validation . In contrast, the N-benzyl analog (CAS 1105191-84-1) must be procured from separate vendor catalogs, and cross-vendor purity specification may differ. The multi-vendor availability of the cyclopropyl variant reduces single-supplier dependency and enables competitive pricing and quality benchmarking—a pragmatic advantage for institutional procurement workflows .

Procurement Purity Vendor comparison Screening compound

High-Confidence Application Scenarios for N-Cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide (CAS 1105191-81-8) Based on Comparative Evidence


Epigenetic Probe Discovery: HDAC6 Inhibitor Screening with Non-Hydroxamate Zinc-Binding Warhead

The compound is an appropriate chemical starting point for HDAC6-focused screening campaigns that seek to avoid the pharmacokinetic liabilities associated with hydroxamic acid zinc-binding groups (e.g., vorinostat). The intact 2-mercaptoacetamide motif—validated as a competent non-hydroxamate ZBG for HDAC6 in structural biology studies [1]—is present in a pre-organized pyrimidine scaffold. Procurement for this purpose is justified over N-benzyl or N-methyl analogs because the cyclopropyl group offers superior predicted metabolic stability and an intermediate cLogP (~0.8–1.0) that balances solubility and permeability for cellular HDAC6 assays [2].

Fragment-Based Drug Discovery (FBDD): Lead-Like Starting Point with Balanced Physicochemical Profile

With a molecular weight of 225.27 g/mol and only 3 rotatable bonds, the compound falls within lead-like chemical space (MW 200–350) and conforms to both the 'Rule of Three' for fragment libraries and Veber's bioavailability criteria [3]. The N-benzyl analog (MW 275) pushes toward the upper boundary of fragment acceptability, while the N-methyl analog (MW 199) may be too small to encode sufficient target recognition features. The cyclopropyl derivative thus occupies a 'Goldilocks' position for FBDD procurement—small enough for efficient fragment elaboration yet large enough for meaningful binding interactions.

Structure–Activity Relationship (SAR) Exploration of N-Substituent Effects on Target Engagement

For medicinal chemistry teams conducting systematic SAR around the 2-mercapto-6-oxo-1,6-dihydropyrimidine scaffold, the cyclopropyl variant serves as a critical comparator to the N-methyl, N-benzyl, and N-thienylmethyl series . The cyclopropyl group introduces unique steric and electronic properties—conformational constraint, moderate electron-donating character, and distinct Van der Waals surface—that cannot be replicated by linear alkyl or arylalkyl substituents. Procurement of the full analog set (cyclopropyl, methyl, benzyl, thienylmethyl) enables comprehensive SAR mapping, but if only one analog can be procured for pilot studies, the cyclopropyl derivative provides the most balanced starting point based on the aggregate of lipophilicity, size, flexibility, and predicted metabolic stability metrics.

Corrosion Inhibition Studies: Mercaptopyrimidine Derivatives as Mixed-Type Inhibitors for Steel Protection

The 2-mercaptopyrimidine scaffold has been experimentally demonstrated to act as an effective mixed-type corrosion inhibitor for cold-rolled steel in HCl solution, with inhibition efficiency following the order of substituent-dependent electron-donating capacity [4]. In a comparative study of 4-amino-6-hydroxy-2-mercaptopyrimidine (AHMP) versus 4,6-dihydroxy-2-mercaptopyrimidine (DHMP), the amino-substituted variant showed superior inhibition performance, demonstrating that the 4-position substituent on the mercaptopyrimidine core modulates corrosion inhibition potency [4]. The target compound, bearing an N-cyclopropyl-acetamide at the 4-position, represents a structurally distinct member of this inhibitor class. Procurement of the cyclopropyl variant for corrosion studies is justified over the simpler AHMP because the acetamide-linked cyclopropyl group provides a unique combination of electron-donating character and steric coverage that may yield differentiated adsorption behavior on steel surfaces.

Quote Request

Request a Quote for N-cyclopropyl-2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.